Lipophilicity (LogP) Differentiation: Target vs. 4-Methoxy-2-methylpyrimidine
4-(Cyclopropylmethoxy)-2-methylpyrimidine exhibits a predicted LogP approximately 0.8–1.0 log units higher than its closest simple-alkoxy analog, 4-methoxy-2-methylpyrimidine (CAS 7314-65-0), due to the replacement of the methoxy group with a cyclopropylmethoxy group [1]. The comparator 4-methoxy-2-methylpyrimidine has an experimentally determined XLogP3-AA of 0.9 and a computed LogP of 0.79, whereas the 4-(cyclopropylmethoxy)pyrimidine scaffold (CAS 1245644-83-0) has a measured LogP of 1.27 . Adding the C2-methyl contribution yields an estimated LogP of ~1.7–1.9 for the target compound, a shift that meaningfully alters predicted membrane permeability and solubility profiles in drug-design contexts [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | Predicted LogP ~1.7–1.9 (by additive fragment analysis from 4-(cyclopropylmethoxy)pyrimidine LogP 1.27 + methyl increment ~0.5) |
| Comparator Or Baseline | 4-Methoxy-2-methylpyrimidine: XLogP3-AA 0.9 [PubChem]; computed LogP 0.79 [ChemSpider]; 4-(Cyclopropylmethoxy)pyrimidine: computed LogP 1.27 [ChemSrc] |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.0 vs. 4-methoxy-2-methylpyrimidine; ΔLogP ≈ +0.5 vs. 4-(cyclopropylmethoxy)pyrimidine |
| Conditions | Predicted values based on fragment-additive estimation and published computed LogP data from ChemSrc, PubChem, and ChemSpider; not experimentally determined for the target compound. |
Why This Matters
A LogP difference of ~0.8–1.0 log units corresponds to an approximately 6–10× change in octanol–water partition coefficient, which can significantly alter compound behavior in cellular permeability assays, protein-binding studies, and pharmacokinetic profiling, making direct analog substitution inadvisable without re-optimization.
- [1] PubChem. 4-Methoxy-2-methylpyrimidine. XLogP3-AA: 0.9. CAS 7314-65-0. https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-2-methylpyrimidine (accessed 2026-04-30). View Source
- [2] Zhuo X, et al. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica. 2018;48(12):1215-1226. doi:10.1080/00498254.2017.1409915. — Documents that cyclopropyl ring introduction alters drug-like properties including lipophilicity and metabolic stability. View Source
